

# Sabizabulin binding site colchicine alpha beta tubulin

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## Compound Focus: Sabizabulin

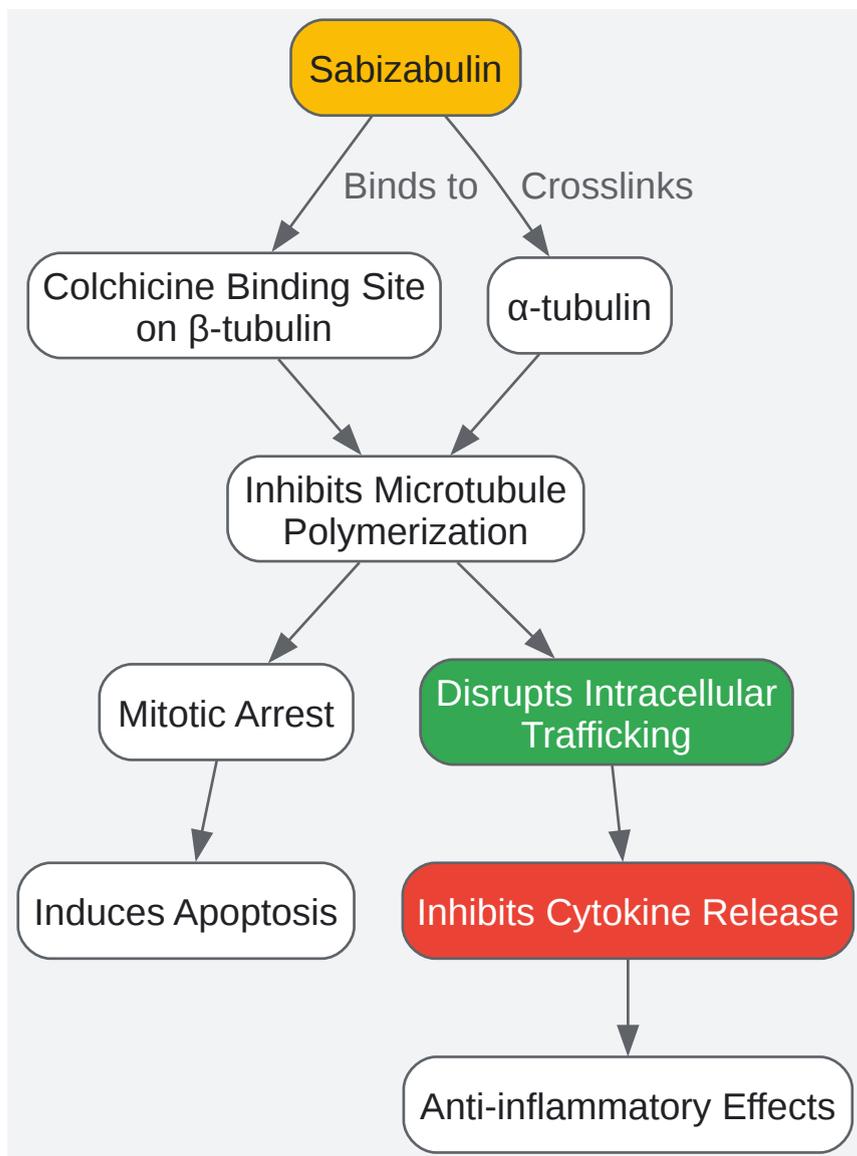
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## Molecular Mechanism of Action

**Sabizabulin** exerts its effects by directly targeting tubulin, the building block of microtubules. The following diagram illustrates its core mechanism and downstream consequences.



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**Sabizabulin** binds to the colchicine site on  $\beta$ -tubulin and crosslinks  $\alpha$ -tubulin, inhibiting microtubule formation and leading to anti-cancer and anti-inflammatory effects.

## Quantitative Profiling and Anticancer Efficacy

**Sabizabulin** demonstrates potent, low nanomolar cytotoxicity across various cancer cell lines and effectively overcomes common taxane resistance mechanisms.

**Table 1: In Vitro Cytotoxicity of Sabizabulin in Human Cancer Cell Lines [1] [2] [3]**

Cancer Type	Cell Line	IC <sub>50</sub> (nM)	Key Findings
Breast Cancer (HER2+)	BT474	9.07 nM	Concentration-dependent growth inhibition [1] [3]
Breast Cancer (HER2+)	SKBR3	8.18 nM	Concentration-dependent growth inhibition [1] [3]
Pancreatic Cancer	Panc-1	11.8 - 25 nM	Time-dependent cytotoxicity (24-48 hour exposure) [2]
Pancreatic Cancer	AsPC-1	15.5 - 35 nM	Time-dependent cytotoxicity (24-48 hour exposure) [2]
Prostate Cancer	PC-3	Low nanomolar range	Equipotent against parent and paclitaxel-resistant (PC-3/TxR) cells [2]

Table 2: Key In Vivo Efficacy and Pharmacological Properties [1] [2] [4]

Property / Model	Findings / Outcome
Oral Bioavailability	Yes, with a half-life of approximately 5 hours [4]
P-gp Substrate	No (key advantage over taxanes, avoids P-gp mediated resistance) [5] [2]
CYP3A4 Substrate	No (reduces potential for drug-drug interactions) [4]
BT474 Xenograft Model	Significant reduction in tumor volume and weight [1] [3]
HER2+ PDX Model (HCI-12)	Inhibition of primary tumor growth and suppression of lung metastasis [1]
PC-3/TxR Xenograft Model	>100% Tumor Growth Inhibition (TGI) at 6.7 mg/kg orally [2]

## Structural Biology and Binding Site Characterization

The colchicine binding site is located at the intra-dimer interface between  $\alpha$  and  $\beta$ -tubulin [6]. Binding of inhibitors like **sabizabulin** to this site prevents the conformational change in tubulin necessary for incorporation into a growing microtubule. The  $\beta$ T7 loop is a key flexible structural element whose "flipped-in" conformation in unliganded tubulin occupies the site; ligand binding induces a "flipped-out" conformation [6]. **Sabizabulin** is reported to not only bind the colchicine site on  $\beta$ -tubulin but also crosslink with  $\alpha$ -tubulin, a unique dual-action mechanism [5].

## Core Experimental Protocols

Researchers can use the following established methodologies to study **sabizabulin**'s effects.

**1. In Vitro Tubulin Polymerization Assay [2]** This assay directly measures the compound's effect on microtubule formation.

- **Principle:** Monitor the increase in turbidity (absorbance at 340 nm) when tubulin polymerizes into microtubules at 37°C.
- **Procedure:**
  - Prepare **Porcine brain tubulin** (>97% pure) in General Tubulin Buffer (80 mM PIPES, 2.0 mM MgCl<sub>2</sub>, 0.5 mM EGTA, 1 mM GTP, pH 6.9) to a final concentration of 3 mg/mL.
  - Mix the tubulin solution with the test compound (e.g., **Sabizabulin**) in a 96-well plate.
  - Immediately transfer the plate to a pre-warmed plate reader at 37°C.
  - Monitor the absorbance at 340 nm every 30 seconds for 60-65 minutes.
- **Controls:** Use **paclitaxel** as a polymerization promoter and **colchicine** as a polymerization inhibitor.

**2. Competitive Mass Spectrometry Binding Assay [2]** This method confirms binding to the colchicine site.

- **Principle:** The test compound competes with colchicine for binding to tubulin. The displacement of colchicine is quantified via mass spectrometry.
- **Procedure:**
  - Incubate tubulin with colchicine.
  - Introduce the test compound (**Sabizabulin**) at varying concentrations.
  - Use mass spectrometry to measure the amount of colchicine bound to tubulin.
  - A decrease in tubulin-colchicine complex signals indicates competitive displacement by the test compound.
- **Controls:** **Podophyllotoxin** (strong competitor, positive control); **Vinblastine** (binds to a different site, negative control).

**3. Cell-Based Apoptosis Assay (DNA Histone Complex) [2]** This measures the cell death induced by the compound.

- **Principle:** Detect cytoplasmic histone-associated DNA fragments, a marker of apoptotic cells, using an ELISA.
- **Procedure:**
  - Treat cancer cells (e.g., PC-3) with **Sabizabulin** for a set time (e.g., 24 hours).
  - Lyse the cells and isolate the cytoplasmic fraction.
  - Use the lysate in a commercial cell death detection ELISA.
  - Measure the absorbance to quantify DNA fragmentation.

## Therapeutic Application and Clinical Translation

Beyond its core anticancer mechanism, **sabizabulin**'s disruption of microtubule-mediated intracellular trafficking underpins its investigation for other conditions.

- **Antiviral & Anti-inflammatory Application in COVID-19:** Microtubules are used by viruses like SARS-CoV-2 for intracellular transport and assembly [7]. By disrupting this process and inhibiting the transport of pro-inflammatory transcription factors, **sabizabulin** demonstrated **broad anti-inflammatory activity**, suppressing key cytokines (IL-1 $\beta$ , IL-6, TNF- $\alpha$ , IFN- $\gamma$ ) [5] [4]. A phase 3 trial in hospitalized COVID-19 patients reported a **55% reduction in mortality**, leading to early study termination for efficacy [5].
- **Potential in Atherosclerotic Cardiovascular Disease:** Building on the proven cardiovascular benefits of colchicine, **sabizabulin** is being investigated for this application due to its similar mechanism but potentially superior safety profile [4]. It is **not a substrate for CYP3A4 or P-gp**, minimizing drug-drug interactions with common cardiovascular medications like statins [4]. A Phase 2 study is planned to evaluate its effect on coronary plaque volume [4].

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